GLP-1 receptor agonist 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

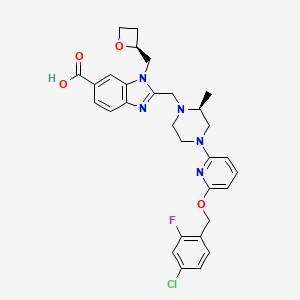

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXAOFNNKAUXCJ-CVDCTZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClFN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Novel GLP-1 Receptor Agonist: A Case Study of Danuglipron (PF-06882961)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The management of type 2 diabetes and obesity has been significantly advanced by the development of Glucagon-like peptide-1 receptor (GLP-1R) agonists. While peptide-based agonists have demonstrated remarkable efficacy, their injectable route of administration presents a limitation. The quest for orally bioavailable, small-molecule GLP-1R agonists has therefore been a major focus of pharmaceutical research. This document provides an in-depth technical overview of the discovery, optimization, and synthesis of danuglipron (B610018) (PF-06882961), a novel, orally active small-molecule GLP-1R agonist developed by Pfizer. We will detail the experimental protocols, present key quantitative data, and illustrate the associated biological and discovery pathways.

Introduction to GLP-1 Receptor Agonism

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells, the gastrointestinal tract, and the brain.[1][2] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[3][4] These collective actions contribute to improved glycemic control and weight loss, making the GLP-1R a highly validated target for metabolic diseases.[5][6][7] The development of small-molecule agonists for this receptor has been challenging due to the complex nature of the peptide-receptor interaction.[1]

Discovery Pathway: From High-Throughput Screening to Lead Candidate

The discovery of danuglipron began with a high-throughput screening (HTS) campaign designed to identify small-molecule hits that could activate the GLP-1R.[1][8]

High-Throughput Screening (HTS)

A sensitized HTS was employed to screen a large compound library for GLP-1R agonism.[1][8] This approach led to the identification of a 5-fluoropyrimidine-based hit series with initial, albeit modest, activity.[1] The screening process was crucial in providing a starting point for a focused medicinal chemistry effort.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the HTS, a systematic lead optimization campaign was initiated to improve the potency and pharmacokinetic properties of the initial hits. The structure of the hit compound was divided into four key regions for optimization: the piperidine (B6355638) ring, the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole (B57391).[1]

Key optimization steps included:

-

Piperidine Ring: SAR studies confirmed that the piperidine ring was the optimal scaffold, though other six-membered rings also showed activity.[1]

-

Benzyl Ether: Small substituents at the 4-position of the benzyl ether, such as chloro, fluoro, or cyano groups, were found to provide the greatest potency.[1]

-

Benzimidazole Substituent: This was a critical area for potency improvement. Replacing a simple methyl group with a methylene-linked oxetane (B1205548) increased potency by approximately 100-fold.[1]

-

Carboxylic Acid Moiety: The incorporation of a carboxylic acid group provided a significant boost in GLP-1R potency, improved off-target pharmacology, and reduced metabolic clearance.[1][9] This final modification was instrumental in the identification of danuglipron as the clinical candidate.[1]

Synthesis Pathway

The chemical synthesis of danuglipron involves the construction of three key fragments: an amino-oxetane, a 4-pyridyl-piperidine, and a benzimidazole core, followed by their assembly.[5] A notable step in the synthesis is the chemoselective saponification of a methyl ester to the final carboxylic acid in the penultimate step, using an organic base like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to avoid hydrolysis of a nitrile moiety present in the molecule.[10][11]

A summarized synthetic scheme is presented below, highlighting key reactions such as the Buchwald-Hartwig etherification for coupling fragments.[10][11]

(Note: The following is a simplified representation of a multi-step synthesis.)

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for danuglipron.

Table 1: In Vitro Activity of Danuglipron

| Parameter | Species | Cell Line | Value | Reference |

|---|---|---|---|---|

| EC50 (cAMP) | Human | CHO | 13 nM | [1] |

| EC50 (cAMP) | Cynomolgus Monkey | CHO | 11 nM | [1][12] |

| EC50 (cAMP) | Mouse | CHO | No Activity | [1][13] |

| EC50 (cAMP) | Rat | CHO | No Activity | [1][13] |

| Binding Affinity (Ki) | Human | HEK293 | 7 nM |[1] |

Table 2: In Vivo Efficacy in a Phase 2 Study (Type 2 Diabetes Patients)

| Parameter (at 16 weeks) | Dose | Placebo-Adjusted Reduction | Reference |

|---|---|---|---|

| HbA1c | 120 mg (BID) | -1.16% | [4] |

| Fasting Plasma Glucose | 120 mg (BID) | -33.24 mg/dL | [4] |

| Body Weight | 120 mg (BID) | -4.17 kg |[4] |

GLP-1R Signaling Pathway

Danuglipron, like the endogenous peptide GLP-1, is a full agonist of the Gs-protein signaling pathway.[1][2] Binding of the agonist to the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2), which mediate the downstream effects of glucose-dependent insulin secretion. The receptor is also known to signal through β-arrestin pathways, which can be associated with receptor internalization.[1][2]

Key Experimental Protocols

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) of compounds in activating the GLP-1R.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, cynomolgus monkey, rat, or mouse GLP-1 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.[1][12]

-

Compound Preparation: Danuglipron is serially diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The culture medium is removed from the cells, and the diluted compound solutions are added. Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.[13]

-

Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The response (e.g., fluorescence ratio) is plotted against the compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 and Emax values.[12]

Radioligand Binding Assay

This assay measures the affinity (Ki) of a compound for the GLP-1 receptor.

-

Membrane Preparation: Membranes are prepared from HEK293 cells or other suitable cell lines overexpressing the human GLP-1R.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [3H]PF-06883365).[1]

-

Competition: Increasing concentrations of the unlabeled test compound (danuglipron) are added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Primates

This protocol assesses the effect of the compound on glucose regulation in a relevant preclinical species.

-

Animal Acclimatization: Male cynomolgus monkeys are acclimatized and fasted overnight prior to the study.[12]

-

Compound Administration: Danuglipron or vehicle is administered orally (po) at a predetermined dose and time before the glucose challenge.

-

Baseline Blood Sampling: A baseline blood sample is collected (t=0).

-

Glucose Challenge: A solution of glucose is administered orally to the animals.

-

Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Analysis: Plasma glucose and insulin levels are measured for each sample. The data are used to calculate the area under the curve (AUC) for both glucose and insulin, which provides a measure of the compound's effect on glucose tolerance and insulin secretion.

Conclusion

Danuglipron is a potent, orally bioavailable small-molecule GLP-1R agonist discovered through a combination of sensitized high-throughput screening and extensive structure-activity relationship optimization.[1][9] The successful incorporation of key structural motifs, particularly the carboxylic acid and oxetane groups, was critical to achieving the desired profile of high potency and favorable pharmacokinetics.[1] While its development has been subject to portfolio decisions, the discovery and synthesis of danuglipron provide a valuable technical roadmap for the development of oral therapies targeting the GLP-1 receptor for the treatment of metabolic diseases.[3][4]

References

- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]

- 4. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]

- 5. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]

- 6. Discovery of a novel GLP-1/GIP dual receptor agonist CY-5 as long-acting hypoglycemic, anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pfizer announces the advancement of the once-daily formulation development for the oral GLP-1 receptor agonist Danuglipron [synapse.patsnap.com]

- 9. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

Investigating the mechanism of action of GLP-1 receptor agonist 2

To provide a comprehensive and accurate technical guide on the mechanism of action of a specific GLP-1 receptor agonist, it is imperative to first identify the compound . The term "GLP-1 receptor agonist 2" is a placeholder and does not correspond to a recognized therapeutic agent.

Please specify the generic name (e.g., semaglutide, liraglutide, exenatide, tirzepatide) or the investigational code of the GLP-1 receptor agonist you wish to be the subject of this in-depth guide.

Once a specific agonist is identified, a thorough investigation can be conducted to provide the following, tailored to the core requirements of the request:

-

Detailed Mechanism of Action: A comprehensive explanation of how the specified agonist binds to the GLP-1 receptor and initiates downstream signaling cascades.

-

Quantitative Data: A summary of key pharmacological data such as binding affinity (Ki), potency (EC50), and efficacy in relevant cellular and in vivo models, presented in clear, tabular format.

-

Experimental Protocols: Detailed methodologies for key in vitro and in vivo experiments used to characterize the agonist's mechanism of action, including but not limited to:

-

Receptor Binding Assays

-

cAMP Accumulation Assays

-

Insulin Secretion Assays from pancreatic islets

-

In vivo glucose tolerance tests

-

-

Visualizations: Custom diagrams generated using Graphviz to illustrate signaling pathways and experimental workflows, adhering to the specified formatting and color-contrast rules.

Awaiting the specific name of the GLP-1 receptor agonist to proceed with the investigation and generation of the requested technical guide.

Target Identification and Validation for GLP-1 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies involved in the identification and validation of novel Glucagon-Like Peptide-1 (GLP-1) receptor agonists. GLP-1 receptor agonists have emerged as a cornerstone in the treatment of type 2 diabetes and obesity, with their therapeutic reach continuously expanding into cardiovascular and neurodegenerative diseases.[1][2][3] A thorough understanding of the target's biology and robust validation strategies are paramount for the successful development of next-generation therapeutics in this class.

The GLP-1 Receptor: A Key Metabolic Regulator

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons in the brain, and cells in the gastrointestinal tract, heart, and kidney.[1] Its endogenous ligand, GLP-1, is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient intake.[1][4] The activation of GLP-1R triggers a cascade of signaling events that are central to glucose homeostasis and appetite regulation.[4][5]

Signaling Pathways

Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][7]

Beyond the canonical Gαs-cAMP pathway, GLP-1R activation can also engage β-arrestin signaling.[8] While β-arrestin recruitment can lead to receptor desensitization and internalization, it may also mediate distinct downstream effects.[9] The concept of "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is an area of active investigation for developing agonists with improved therapeutic profiles.[10][11] Some studies suggest that G protein-biased agonists may lead to enhanced anti-hyperglycemic efficacy.[10][12]

GLP-1 Receptor Signaling Pathways.

Target Validation Workflow

The validation of a potential GLP-1R agonist involves a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy models. This tiered approach ensures a comprehensive evaluation of a candidate molecule's pharmacological properties.

Target Validation Workflow for GLP-1R Agonists.

In Vitro Validation: Key Experiments and Protocols

Receptor Binding Affinity

Determining the binding affinity of a novel compound to the GLP-1R is a critical first step. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki).

| Parameter | Description | Typical Value Range (for potent agonists) |

| Kd | Dissociation constant; concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Low nanomolar (nM) to picomolar (pM) |

| Ki | Inhibition constant; concentration of a competing ligand that occupies 50% of the receptors in the presence of a radiolabeled ligand. | Low nanomolar (nM) to picomolar (pM) |

Table 1: Key Parameters in Receptor Binding Assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Utilize a stable cell line overexpressing the human GLP-1R, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[1]

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[13]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Functional Potency: cAMP Accumulation

The functional potency of a GLP-1R agonist is most commonly assessed by its ability to stimulate cAMP production. The half-maximal effective concentration (EC₅₀) is the standard measure of potency.

| Parameter | Description | Typical Value Range (for potent agonists) |

| EC₅₀ | Half-maximal effective concentration; the concentration of an agonist that produces 50% of the maximal response. | Picomolar (pM) to low nanomolar (nM)[1][6] |

Table 2: Key Parameter in cAMP Accumulation Assays.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Culture: Seed CHO or HEK293 cells stably expressing the human GLP-1R into a 96- or 384-well plate.[14]

-

Compound Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test agonist.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, typically Europium cryptate).[1]

-

Signal Measurement: After a further incubation period (e.g., 60 minutes at room temperature), measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the EC₅₀.

Receptor Internalization

Agonist-induced receptor internalization is an important characteristic that can influence the duration of signaling and the development of tolerance.

| Parameter | Description |

| t₁/₂ | Half-life of receptor internalization; the time required for 50% of the cell surface receptors to be internalized. |

| Emax | Maximal percentage of receptor internalization induced by the agonist. |

Table 3: Key Parameters in Receptor Internalization Assays.

Experimental Protocol: ELISA-based Internalization Assay

-

Cell Culture: Use cells stably expressing an N-terminally tagged (e.g., Myc or FLAG) GLP-1R.

-

Agonist Stimulation: Treat cells with the test agonist at a saturating concentration for various time points.

-

Fixation: Fix the cells with paraformaldehyde. Do not permeabilize the cells to ensure only surface receptors are detected.

-

Antibody Incubation: Incubate with a primary antibody against the N-terminal tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a colorimetric HRP substrate and measure the absorbance using a plate reader.

-

Data Analysis: The decrease in absorbance over time reflects the loss of cell surface receptors. Calculate the rate and extent of internalization.[15]

In Vivo Validation: Preclinical Models

In vivo studies are essential to evaluate the therapeutic potential of a lead candidate in a physiological context. Rodent models of type 2 diabetes and obesity are commonly employed.[16][17]

| Model | Key Characteristics | Typical Endpoints |

| Diet-Induced Obese (DIO) Mice | Develop obesity, insulin resistance, and hyperglycemia when fed a high-fat diet. Represents an early stage of type 2 diabetes.[18] | Body weight, food intake, glucose tolerance, insulin sensitivity. |

| db/db Mice | Genetically deficient in the leptin receptor, leading to severe obesity, hyperglycemia, and insulin resistance. Represents a more advanced stage of type 2 diabetes.[18] | Blood glucose, HbA1c, body weight, pancreatic β-cell mass. |

Table 4: Common Animal Models for GLP-1R Agonist Evaluation.

Oral Glucose Tolerance Test (OGTT)

An OGTT assesses the ability of a compound to improve glucose disposal in response to a glucose challenge.

Experimental Protocol: OGTT in Mice

-

Fasting: Fast mice overnight (e.g., 16 hours).

-

Compound Administration: Administer the test compound via the desired route (e.g., subcutaneous injection or oral gavage).

-

Glucose Challenge: After a specified pre-treatment time, administer an oral bolus of glucose (e.g., 2 g/kg).

-

Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose concentrations using a glucometer.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

Chronic Efficacy Studies

Long-term studies are necessary to evaluate the sustained effects of an agonist on glycemic control and body weight.

Experimental Protocol: Chronic Dosing in db/db Mice

-

Acclimatization and Baseline: Acclimatize db/db mice and measure baseline body weight, food intake, and blood glucose/HbA1c.

-

Dosing: Administer the test compound daily or at a frequency determined by its pharmacokinetic profile for several weeks (e.g., 4-8 weeks).

-

Monitoring: Regularly monitor body weight, food intake, and water consumption. Periodically measure blood glucose and HbA1c.

-

Terminal Procedures: At the end of the study, perform a terminal OGTT. Collect tissues (e.g., pancreas, liver) for histological and molecular analysis.

-

Data Analysis: Compare the changes in body weight, HbA1c, and other metabolic parameters between the treated and vehicle control groups.

Quantitative Data Summary

The following tables summarize representative quantitative data for established GLP-1 receptor agonists.

| Agonist | Receptor Binding Affinity (Ki or Kd, nM) | cAMP Accumulation (EC₅₀, nM) |

| GLP-1 (7-36) | ~1-5 | ~0.025-0.06[1] |

| Exendin-4 | ~0.1-1 | ~0.05[6] |

| Liraglutide | ~0.5-2 | ~0.1-0.5 |

| Semaglutide | ~0.1-0.5[19] | ~0.05-0.2 |

| Tirzepatide* | ~0.1-1 (for GLP-1R) | ~0.01-0.1 (for GLP-1R) |

Table 5: Comparative In Vitro Potency of Selected GLP-1R Agonists. *Tirzepatide is a dual GIP/GLP-1 receptor agonist.[4]

| Agonist | Mean HbA1c Reduction (%) vs. Placebo | Mean Weight Loss (%) vs. Placebo |

| Liraglutide | -1.0 to -1.5 | -4 to -6 |

| Semaglutide (injectable) | -1.5 to -1.8[4] | -10 to -15[16] |

| Dulaglutide | -1.2 to -1.6 | -2 to -4 |

| Tirzepatide* | -2.0 to -2.3[4] | -15 to -21[20] |

Table 6: Clinical Efficacy of Selected GLP-1R Agonists in Type 2 Diabetes. *Tirzepatide is a dual GIP/GLP-1 receptor agonist.[4]

Conclusion

The identification and validation of novel GLP-1 receptor agonists is a rigorous, data-driven process. A deep understanding of the target's signaling pathways, coupled with a systematic in vitro and in vivo validation cascade, is essential for advancing promising candidates toward clinical development. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working to create the next generation of therapies for metabolic diseases.

References

- 1. axxam.com [axxam.com]

- 2. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 3. GLP-1 Agonists: Wonder Drugs of the 21st Century? | Yale School of Medicine [medicine.yale.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. innoprot.com [innoprot.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]

- 15. Rate of Homologous Desensitization and Internalization of the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Intracellular Signaling Pathways of GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a crucial role in glucose homeostasis and metabolic regulation.[1][2] Their therapeutic applications have expanded from type 2 diabetes to obesity and potentially neurodegenerative diseases.[1][3] A comprehensive understanding of their intracellular signaling mechanisms is paramount for the development of novel and more effective therapies. This guide elucidates the core signaling pathways activated by GLP-1 receptor agonists, supported by experimental methodologies and quantitative data.

Core Signaling Pathways

Upon binding of a GLP-1 receptor agonist, the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular events.[1][4] These signaling pathways can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

1. G Protein-Dependent Signaling:

The predominant signaling pathway activated by GLP-1R is mediated by the stimulatory G protein, Gαs.[4] This canonical pathway leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] The accumulation of intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[4][5][6][7]

-

PKA-Dependent Pathway: Activated PKA phosphorylates a multitude of substrates within the cell, leading to various physiological effects. In pancreatic β-cells, PKA activation is a key component for, but not absolutely required for, insulin (B600854) secretion.[6] PKA can phosphorylate and modulate the activity of ion channels, such as the SUR1 subunit of KATP channels and L-type Ca2+ channels, leading to membrane depolarization and increased Ca2+ influx, which are critical steps in insulin exocytosis.[5] Furthermore, PKA can phosphorylate transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of genes involved in insulin synthesis and β-cell proliferation and survival.[5]

-

Epac-Dependent Pathway: Epac proteins, particularly Epac2 in pancreatic β-cells, act as guanine (B1146940) nucleotide exchange factors for the small G protein Rap1.[1] The activation of the Epac2 pathway contributes to the potentiation of glucose-stimulated insulin secretion by increasing the sensitivity of the exocytotic machinery to Ca2+ and promoting the mobilization of insulin granules.[8]

While the Gαs-cAMP pathway is the most well-characterized, there is evidence suggesting that GLP-1R can also couple to other G proteins, such as Gαq, which would lead to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][9] This can result in the release of intracellular calcium stores and the activation of Protein Kinase C (PKC).[5]

2. β-Arrestin-Dependent Signaling:

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the intracellular domains of the GLP-1R.[10][11] While initially known for their role in receptor desensitization and internalization, β-arrestins also function as signal transducers, initiating G protein-independent signaling cascades.[10][12]

β-arrestin-1 has been shown to mediate GLP-1 signaling to the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2.[12] Activation of the ERK1/2 pathway can contribute to β-cell proliferation and protection from apoptosis.[3] Furthermore, β-arrestin-1 knockdown has been demonstrated to attenuate GLP-1-stimulated cAMP levels and insulin secretion, suggesting a role in modulating the canonical G protein pathway.[12] Some studies suggest that β-arrestin 1 in β-cells may selectively dampen the insulinotropic actions of the GLP-1R.[9]

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent), is an active area of research in GLP-1R pharmacology.[9] Developing biased agonists could potentially lead to therapeutics with improved efficacy and reduced side effects.

Signaling Pathway Diagrams

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from in vitro studies assessing the activation of key signaling molecules by different GLP-1 receptor agonists. EC50 values represent the concentration of an agonist that gives half-maximal response.

| Agonist | cAMP Accumulation (EC50, nM) | pCREB (EC50, nM) | pERK1/2 (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |

| GLP-1 (7-36) | 0.5 | 1.2 | 25 | 30 |

| Exenatide | 0.8 | 1.5 | 35 | 45 |

| Liraglutide | 1.0 | 2.1 | 15 | 20 |

| Semaglutide | 0.3 | 0.9 | 18 | 28 |

| Biased Agonist X | 0.6 | 1.4 | >1000 | >1000 |

Data are representative and for illustrative purposes only.

Key Experimental Protocols

1. cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following GLP-1R activation.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Protocol:

-

Cells are seeded in 96-well plates and grown to 80-90% confluency.

-

The growth medium is removed, and cells are washed with assay buffer (e.g., HBSS).

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Varying concentrations of GLP-1 receptor agonists are added to the wells and incubated for 30 minutes at 37°C.

-

The reaction is stopped by adding a lysis buffer.

-

Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

-

Data are normalized to the maximum response of a reference agonist (e.g., GLP-1) and EC50 values are calculated using a non-linear regression analysis.

-

2. Western Blotting for Phosphorylated Proteins (pCREB, pERK)

This technique is used to detect and quantify the phosphorylation state of specific downstream signaling proteins.

-

Cell Culture and Treatment: Cells expressing GLP-1R are serum-starved for 4-6 hours before being stimulated with GLP-1 receptor agonists for various time points (e.g., 5, 15, 30 minutes).

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with a primary antibody specific for the phosphorylated protein (e.g., anti-pCREB, anti-pERK) overnight at 4°C.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is stripped and re-probed with an antibody for the total protein (e.g., anti-CREB, anti-ERK) to serve as a loading control.

-

Band intensities are quantified using densitometry software.

-

3. β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated GLP-1R at the cell membrane.

-

Assay Principle: A common method utilizes a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assay. In a BRET assay, the GLP-1R is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a BRET signal.

-

Assay Protocol (BRET):

-

Cells co-expressing the GLP-1R-donor and β-arrestin-acceptor fusion proteins are seeded in a white, clear-bottom 96-well plate.

-

The growth medium is replaced with assay buffer.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

A baseline reading of the emissions from the donor and acceptor is taken.

-

GLP-1 receptor agonists are added, and emissions are measured kinetically over time or at a fixed endpoint.

-

The BRET ratio (acceptor emission / donor emission) is calculated, and data are analyzed to determine EC50 values.

-

This technical guide provides a foundational understanding of the complex intracellular signaling networks activated by GLP-1 receptor agonists. A thorough characterization of these pathways is essential for the rational design and development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glucagon.com [glucagon.com]

- 3. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 8. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

The Core Pharmacodynamics of GLP-1 Receptor Agonist 2 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of GLP-1 Receptor Agonist 2, a potent analogue of the human glucagon-like peptide-1 (GLP-1). This compound is engineered for a prolonged half-life, allowing for sustained therapeutic action.[1] This document details the key physiological effects, underlying signaling mechanisms, and methodologies for assessing the efficacy of this class of therapeutic agents in preclinical models. All data presented herein is a synthesis of findings from various preclinical studies.

Core Pharmacodynamic Effects

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily impacting glycemic control, body weight, cardiovascular parameters, and exhibiting neuroprotective properties. These effects are mediated through the activation of GLP-1 receptors, which are widely distributed throughout the body.[2]

Glycemic Control

A primary pharmacodynamic effect of this compound is the robust improvement of glucose homeostasis. This is achieved through several key actions:

-

Glucose-Dependent Insulin (B600854) Secretion: this compound stimulates the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is augmented only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1][3]

-

Suppression of Glucagon (B607659) Secretion: It also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][3]

-

Delayed Gastric Emptying: this compound slows the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions.[2][4]

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the significant impact of this compound on glucose metabolism.

| Parameter | Vehicle Control | This compound (Semaglutide 10 nmol/kg) | Outcome | Reference |

| Glucose Tolerance (OGTT) | Minimal Improvement | Improved (p<0.01) | Significantly enhanced glucose disposal | [5] |

| Insulin Sensitivity | No significant change | Improved | Increased peripheral tissue sensitivity to insulin | [5] |

Table 1: Effects of this compound on Glycemic Control in DIO Mice

Body Weight Reduction

A hallmark of this compound is its profound effect on body weight. This is primarily achieved through:

-

Reduced Food Intake: Activation of GLP-1 receptors in the hypothalamus and hindbrain leads to increased satiety and reduced appetite.[1][6]

-

Modulation of Food Preference: Preclinical evidence suggests that this compound can alter preferences away from high-fat foods.[6]

In preclinical models of diet-induced obesity, administration of this compound leads to significant and sustained weight loss.

| Parameter | Vehicle Control | This compound (Semaglutide 10 nmol/kg) | Outcome | Reference |

| Body Weight Change (4 weeks) | Minimal change | ~7% reduction | Significant weight loss | [5] |

| Fat Mass Change (4 weeks) | No significant change | 16% decrease | Substantial reduction in adiposity | [5] |

| Lean Mass Change (4 weeks) | 2.5% increase | 1% decrease | Minimal impact on lean body mass | [5] |

Table 2: Effects of this compound on Body Composition in DIO Mice

Cardiovascular Effects

Emerging preclinical and clinical evidence points to the cardiovascular benefits of GLP-1 receptor agonists.[7][8][9][10] These effects are thought to be mediated through both direct actions on the cardiovascular system and indirect effects secondary to improvements in metabolic parameters.[9]

| Parameter | Effect | Potential Mechanism | Reference |

| Blood Pressure | Reduction | Vasodilation, natriuresis | [9] |

| Heart Rate | Slight Increase | Not fully elucidated | [8] |

| Atherosclerosis | Reduction in plaque formation | Anti-inflammatory effects, improved lipid profiles | [7] |

Table 3: Cardiovascular Pharmacodynamics of GLP-1 Receptor Agonists in Preclinical Models

Neuroprotective Effects

GLP-1 receptors are also expressed in the central nervous system, and preclinical studies suggest that this compound may have neuroprotective properties. While the mechanisms are still under investigation, potential benefits in models of neurodegenerative diseases are being explored.

Signaling Pathways

The binding of this compound to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, other pathways, including the PI3K/Akt and MAPK/ERK pathways, are also engaged and contribute to the pleiotropic effects of GLP-1 receptor activation.[2]

Caption: this compound Signaling Pathways.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess the pharmacodynamics of this compound in preclinical models.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess how quickly an animal can clear a glucose load from its blood.[11][12][13]

Materials:

-

Oral gavage needles[11]

-

Glucometer and test strips[11]

-

Blood collection tubes (e.g., heparinized microvettes)[11]

-

Centrifuge

Procedure:

-

Fast mice for 5-6 hours with free access to water.[13]

-

Record the baseline body weight of each mouse.

-

At time 0, collect a baseline blood sample from the tail vein.

-

Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via oral gavage.[11][13]

-

Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[12][13]

-

Measure blood glucose concentrations at each time point using a glucometer.

-

For plasma insulin analysis, centrifuge the blood samples and store the plasma at -80°C.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Islet Perifusion for Insulin Secretion

This in vitro assay assesses the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli.[14][15][16]

Materials:

-

Isolated pancreatic islets

-

Perifusion system (e.g., Biorep)[16]

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

This compound

-

Fraction collector

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets from mice or rats.

-

Culture islets overnight to allow for recovery.[16]

-

Load a specific number of islets (e.g., 100-200 IEQ) into perifusion chambers.[14]

-

Equilibrate the islets with a low-glucose KRB buffer (e.g., 2.8 mM glucose).

-

Initiate the perifusion and collect fractions at regular intervals.

-

Challenge the islets with a high-glucose KRB buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

-

In a separate or subsequent phase, challenge the islets with a high-glucose KRB buffer containing this compound.

-

Measure the insulin concentration in each collected fraction using an ELISA.

Gastric Emptying Assay in Rats

This protocol measures the rate of gastric emptying, a key pharmacodynamic effect of GLP-1 receptor agonists.[4]

Materials:

-

Test meal containing a non-absorbable marker (e.g., phenol (B47542) red)[4]

-

This compound or vehicle

-

Stomach homogenization buffer (e.g., 0.1 N NaOH)[4]

-

Spectrophotometer

Procedure:

-

Fast rats overnight.

-

Administer this compound or vehicle at a predetermined time before the test meal.[4]

-

Provide the rats with a fixed volume of the phenol red-containing test meal via oral gavage.

-

At a specific time point after the meal (e.g., 20 minutes), euthanize the animals.

-

Ligate the pylorus and cardia of the stomach and carefully excise it.

-

Homogenize the stomach and its contents in a known volume of buffer.[4]

-

Centrifuge the homogenate and measure the absorbance of the supernatant at a wavelength appropriate for phenol red (e.g., 560 nm).

-

Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the initial amount administered to determine the rate of gastric emptying.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a highly effective therapeutic agent for the management of type 2 diabetes and obesity. Its multifaceted mechanism of action, encompassing robust glycemic control, significant weight reduction, and potential cardiovascular and neuroprotective benefits, underscores its therapeutic promise. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Liraglutide in Type 2 Diabetes Mellitus: Clinical Pharmacokinetics and Pharmacodynamics | springermedicine.com [springermedicine.com]

- 4. benchchem.com [benchchem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Original Article [sciencehub.novonordisk.com]

- 7. mdpi.com [mdpi.com]

- 8. GLP-1 receptor agonists: a clinical perspective on cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Glucagon-like peptide-1 receptor agonists: a review from a cardiovascular perspective [frontiersin.org]

- 11. protocols.io [protocols.io]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. vmmpc.org [vmmpc.org]

- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 16. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]

An In-depth Technical Guide to the Pleiotropic Effects of GLP-1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "GLP-1 receptor agonist 2" does not correspond to a known agent in scientific literature. This guide will, therefore, focus on the pleiotropic effects of the well-established class of glucagon-like peptide-1 receptor agonists (GLP-1 RAs), using data from key exploratory and clinical studies.

Introduction

Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) have fundamentally altered the therapeutic landscape for type 2 diabetes (T2DM) and obesity.[1][2] Initially developed for their potent glucose-lowering actions, which are mediated through glucose-dependent insulin (B600854) secretion and suppression of glucagon, it has become evident that their clinical benefits extend far beyond glycemic control.[3][4] A growing body of preclinical and clinical research has illuminated a wide range of pleiotropic effects, including significant cardiovascular risk reduction, renal protection, neuroprotective actions, and broad anti-inflammatory activity.[5][6][7][8] These findings have spurred extensive investigation into the underlying mechanisms, revealing a complex network of signaling pathways that impact cellular function across multiple organ systems.

This technical guide provides a detailed examination of the exploratory studies that have characterized the pleiotropic effects of GLP-1 RAs. It summarizes key quantitative data from pivotal trials, outlines common experimental protocols used to assess these effects, and visualizes the core signaling pathways involved.

Cardiovascular System: Beyond Glycemic Control

The most profound pleiotropic benefit of GLP-1 RAs established in clinical practice is their ability to mitigate cardiovascular risk in patients with T2DM.[9][10] Large-scale cardiovascular outcome trials (CVOTs) have consistently demonstrated a reduction in major adverse cardiovascular events (MACE).[4][11] These benefits are attributed to a combination of indirect metabolic improvements (weight loss, blood pressure reduction) and direct effects on the vasculature, heart, and inflammatory pathways.[11][12]

Data Presentation: Summary of Major Cardiovascular Outcome Trials (CVOTs)

The following table summarizes the primary MACE outcomes from landmark CVOTs for several long-acting GLP-1 RAs.

| Trial (Agonist) | Publication Year | Participant Population | N | Primary Outcome (MACE) | Hazard Ratio (95% CI) | Key Finding |

| LEADER (Liraglutide) | 2016 | T2DM with high CV risk | 9,340 | 3-point MACE¹ | 0.87 (0.78–0.97) | Superiority |

| SUSTAIN-6 (Semaglutide) | 2016 | T2DM with high CV risk | 3,297 | 3-point MACE¹ | 0.74 (0.58–0.95) | Superiority |

| REWIND (Dulaglutide) | 2019 | T2DM with/without prior CV disease | 9,901 | 3-point MACE¹ | 0.88 (0.79–0.99) | Superiority |

| HARMONY (Albiglutide) | 2018 | T2DM with established CVD | 9,463 | 3-point MACE¹ | 0.78 (0.68–0.90) | Superiority |

| EXSCEL (Exenatide QW) | 2017 | T2DM with/without prior CV disease | 14,752 | 3-point MACE¹ | 0.91 (0.83–1.00) | Non-inferiority |

| ELIXA (Lixisenatide) | 2015 | T2DM and recent acute coronary syndrome | 6,068 | 4-point MACE² | 1.02 (0.89–1.17) | Non-inferiority |

¹3-point MACE: Composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[13] ²4-point MACE: 3-point MACE + hospitalization for unstable angina.[13]

Experimental Protocols: Cardiovascular Outcome Trial (CVOT) Design

The methodologies for modern CVOTs are rigorously designed to assess the cardiovascular safety and potential efficacy of new anti-diabetic agents.[2][9]

-

Study Design : Randomized, double-blind, placebo-controlled, multicenter, event-driven trials.[13]

-

Participant Population : Typically includes adults with T2DM and either established atherosclerotic cardiovascular disease (ASCVD) or multiple cardiovascular risk factors.[2]

-

Intervention : Participants are randomized to receive the GLP-1 RA or a matching placebo, in addition to standard-of-care treatments for diabetes and cardiovascular risk factors.[13]

-

Primary Endpoint : The primary outcome is typically the time to the first occurrence of a composite of major adverse cardiovascular events (MACE), most commonly a 3-point MACE (CV death, non-fatal MI, non-fatal stroke).[13]

-

Follow-up and Analysis : Patients are followed for several years until a prespecified number of MACE events have occurred. The primary analysis is a time-to-event analysis, often using a Cox proportional hazards model to compare the risk between the treatment and placebo groups.[9]

Visualization: Signaling Pathways and Experimental Workflow

Activation of the GLP-1 receptor in cardiovascular cells initiates signaling cascades that are believed to mediate the observed benefits, including improved endothelial function and reduced inflammation.[3][5]

The logical workflow of a CVOT is a standardized process designed to ensure the validity of the results.[9]

Renal System: Mechanisms of Renoprotection

Beyond cardiovascular benefits, GLP-1 RAs have demonstrated clinically significant protective effects on the kidneys.[14][15] Meta-analyses of large clinical trials show that treatment with GLP-1 RAs is associated with a reduced risk of composite kidney outcomes, primarily driven by a reduction in new-onset macroalbuminuria.[14][16] Proposed mechanisms include improvements in systemic risk factors (hyperglycemia, blood pressure, body weight) as well as direct renal actions, such as reducing glomerular hyperfiltration, inflammation, and oxidative stress.[15][17][18]

Data Presentation: Renal Outcomes from Clinical Trials

This table summarizes key renal outcomes from a meta-analysis of major GLP-1 RA trials.

| Outcome | No. of Trials | No. of Participants | Hazard Ratio (95% CI) | Finding |

| Composite Kidney Outcome¹ | 11 | 85,373 | 0.82 (0.73–0.93) | Significant Risk Reduction[16] |

| Kidney Failure² | 11 | 85,373 | 0.84 (0.72–0.99) | Significant Risk Reduction[16] |

| New-onset Macroalbuminuria | 7 | 77,442 | 0.75 (0.67-0.85) | Significant Risk Reduction |

¹Composite Kidney Outcome: Typically includes new-onset macroalbuminuria, sustained decline in eGFR, or end-stage renal disease/renal death.[16] ²Kidney Failure: Defined as end-stage kidney disease or death due to kidney causes.[16]

Experimental Protocols: Assessing Renoprotection in Animal Models

Preclinical studies are crucial for elucidating the direct mechanisms of GLP-1 RA-mediated renoprotection. A common model is the db/db mouse, which develops obesity, hyperglycemia, and diabetic kidney disease.

-

Animal Model : Male db/db mice (a model of T2D) and their non-diabetic db/m littermates are used.[17]

-

Intervention : At an age when kidney injury is apparent (e.g., 12-16 weeks), mice are treated with a GLP-1 RA (e.g., exendin-4) or vehicle via subcutaneous injection daily for a period of several weeks.[17]

-

Data Collection :

-

Metabolic Parameters : Body weight, blood glucose, and HbA1c are monitored regularly.

-

Renal Function : 24-hour urine is collected to measure albumin excretion (albumin-to-creatinine ratio). Blood is collected for serum creatinine (B1669602) to estimate GFR.

-

Histopathology : At the end of the study, kidneys are harvested. Tissue sections are stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerular injury, mesangial expansion, and fibrosis.

-

Molecular Analysis : Kidney tissue is analyzed using techniques like Western blotting or qPCR to quantify markers of inflammation (e.g., TNF-α, NF-κB) and fibrosis (e.g., TGF-β1, collagen IV).

-

Visualization: Renal Protective Signaling Pathway

In renal cells, GLP-1 RAs activate pathways that lead to natriuresis and a reduction in inflammation and oxidative stress, contributing to their protective effects.[5][14]

Central Nervous System: Neuroprotective Potential

A compelling area of exploratory research is the neuroprotective potential of GLP-1 RAs.[19][20] GLP-1 receptors are expressed in various brain regions, and their activation has been shown in preclinical models to mitigate pathological processes associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22] These effects are independent of the drugs' impact on blood glucose.[19][23] Key mechanisms include reducing neuroinflammation, suppressing oxidative stress, improving synaptic function, and restoring central insulin signaling.[21][22][24]

Data Presentation: Neuroprotective Effects in Preclinical Models

The following table summarizes representative quantitative findings from preclinical studies in animal models of Alzheimer's Disease (AD).

| GLP-1 RA | Animal Model | Key Pathological Feature | Treatment Effect | Reference |

| Liraglutide | APP/PS1 mice (AD model) | Amyloid-β plaque load | ~50% reduction in plaque number | |

| Lixisenatide | APP/PS1 mice (AD model) | Neuroinflammation (activated microglia) | Significant reduction in microglial activation markers (Iba1) | [21] |

| Exenatide | db/db mice (Insulin resistance) | Synaptic plasticity (LTP) | Restoration of impaired long-term potentiation (LTP) | [23] |

| Semaglutide | Rat model of cognitive impairment | Spatial memory (Morris water maze) | Improved performance (reduced escape latency) | [21] |

Experimental Protocols: Assessing Neuroprotection in a Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's-like neurodegeneration.

-

Animal Model : C57BL/6 mice are administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[22]

-

Intervention : Mice receive a GLP-1 RA (e.g., liraglutide) or saline vehicle via daily injection, often starting before or concurrently with MPTP administration and continuing for several weeks.[22]

-

Behavioral Assessment : Motor function is assessed using tests like the rotarod test (to measure balance and coordination) and the pole test (to measure bradykinesia).

-

Neurochemical Analysis : After the treatment period, brain tissue is analyzed. High-performance liquid chromatography (HPLC) is used to measure levels of dopamine (B1211576) and its metabolites in the striatum.

-

Immunohistochemistry : Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra. Markers for inflammation (e.g., Iba1 for microglia) and oxidative stress are also assessed.[22]

-

Molecular Analysis : Western blotting is used to measure the expression of key signaling proteins (e.g., p-AMPK, NF-κB) and markers of apoptosis (e.g., Bax, Bcl-2).[22]

Visualization: Neuroprotective Signaling Pathways

GLP-1 RAs activate multiple pro-survival signaling pathways in neurons, including the PKA and PI3K/Akt cascades, which collectively enhance neuronal resilience.[5][25][26]

Anti-Inflammatory and Metabolic Liver Effects

Chronic low-grade inflammation is a key driver of pathophysiology in T2DM, obesity, and related comorbidities like nonalcoholic fatty liver disease (NAFLD).[5][27] GLP-1 RAs exert potent anti-inflammatory effects by modulating immune cell signaling and inhibiting pro-inflammatory pathways like NF-κB.[5][27] This leads to a reduction in circulating pro-inflammatory cytokines such as TNF-α and IL-6.[5] In the liver, GLP-1 RA treatment has been shown to improve markers of liver injury in patients with NAFLD, though effects on lipid profiles are less consistent.[28][29][30]

Data Presentation: Effects on Liver Enzymes in NAFLD

A meta-analysis of randomized controlled trials assessed the effect of GLP-1 RAs on liver enzymes in patients with NAFLD.

| Liver Enzyme | No. of Studies | No. of Subjects | Weighted Mean Difference (WMD) (95% CI) | Finding |

| Alanine Transaminase (ALT) | 12 | 677 | -10.14 U/L (-15.84 to -4.44) | Significant Reduction[28][29] |

| Gamma-Glutamyl Transferase (GGT) | 12 | 677 | -11.53 U/L (-15.21 to -7.85) | Significant Reduction[28][29] |

| Aspartate Aminotransferase (AST) | 12 | 677 | -2.95 U/L (-7.26 to 1.37) | No Significant Change[28][29] |

| Total Cholesterol | 12 | 677 | -1.17 mg/dL (-5.25 to 2.91) | No Significant Change[28][29] |

| Triglycerides | 12 | 677 | -7.07 mg/dL (-17.51 to 3.37) | No Significant Change[28][29] |

Experimental Protocols: In Vitro Assessment of Anti-Inflammatory Effects

Cell culture models are essential for dissecting the direct anti-inflammatory actions of GLP-1 RAs on specific cell types, independent of systemic metabolic changes.

-

Cell Culture Model : Primary human hepatocytes or hepatocyte cell lines (e.g., HepG2) are cultured. To model NAFLD, cells are often treated with a mixture of free fatty acids (e.g., oleate (B1233923) and palmitate) to induce steatosis and an inflammatory response.[31]

-

Intervention : Cells are pre-treated with a GLP-1 RA (e.g., exendin-4) for a set period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or the fatty acid mixture.[31]

-

Endpoint Analysis :

-

Cytokine Measurement : The cell culture supernatant is collected, and levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression : RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression of inflammatory genes.

-

Signaling Pathway Analysis : Cell lysates are prepared and analyzed by Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules in the NF-κB pathway (e.g., IκBα, p65).

-

Visualization: General Anti-Inflammatory Signaling

A central mechanism for the anti-inflammatory effects of GLP-1 RAs is the suppression of the canonical NF-κB signaling pathway.[5][22]

Conclusion

The exploratory research into GLP-1 receptor agonists has successfully uncovered a multitude of pleiotropic effects that extend well beyond their initial indication for glycemic control. Robust clinical trial data have established their role in reducing cardiovascular and renal risk, transforming the management of type 2 diabetes. Furthermore, promising preclinical evidence highlights their potential as therapeutic agents for neurodegenerative disorders and conditions driven by chronic inflammation, such as NAFLD. The continued elucidation of the complex signaling pathways activated by these agents will be critical for drug development professionals seeking to optimize their therapeutic potential and identify new clinical applications. Future research will likely focus on translating the observed neuroprotective and broader anti-inflammatory benefits into tangible clinical outcomes.

References

- 1. Nutritional Approaches to Enhance GLP-1 Analogue Therapy in Obesity: A Narrative Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The cardiovascular effects of GLP-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 7. psychiatrist.com [psychiatrist.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. GLP-1 receptor agonists and cardiovascular outcome trials: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | GLP-1 Receptor Agonists in Diabetic Kidney Disease: From Clinical Outcomes to Mechanisms [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of GLP-1 receptor agonists on kidney and cardiovascular disease outcomes: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GLP-1 agonists in the treatment of chronic kidney disease in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. research.lancaster-university.uk [research.lancaster-university.uk]

- 20. jnnp.bmj.com [jnnp.bmj.com]

- 21. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease [mdpi.com]

- 22. Glucagon-like peptide 1 receptor activation: anti-inflammatory effects in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GLP-1 receptor agonists show neuroprotective effects in animal models of diabetes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. scispace.com [scispace.com]

- 25. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Anti-inflammatory role of glucagon-like peptide 1 receptor agonists and its clinical implications | CoLab [colab.ws]

- 28. squ.elsevierpure.com [squ.elsevierpure.com]

- 29. GLP-1 Receptor Agonist Effects on Lipid and Liver Profiles in Patients with Nonalcoholic Fatty Liver Disease: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

In Silico Modeling of GLP-1 Receptor Agonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between glucagon-like peptide-1 (GLP-1) receptor agonists and their target receptor. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases. This document outlines the core principles of in silico modeling, details common experimental protocols for model validation, and presents quantitative data for key GLP-1R agonists.

Introduction to GLP-1 Receptor and In Silico Modeling

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary target for the treatment of type 2 diabetes and obesity.[1] GLP-1R agonists, which mimic the action of the endogenous GLP-1 hormone, have been successfully developed into effective therapeutics.[1]

In silico modeling has emerged as a powerful tool in the discovery and optimization of novel GLP-1R agonists. These computational techniques allow for the prediction and analysis of ligand-receptor interactions at an atomic level, providing insights that can guide rational drug design and reduce the time and cost associated with traditional screening methods. Key in silico approaches include homology modeling, molecular docking, and molecular dynamics simulations.

Quantitative Data: GLP-1R Agonist Binding and Potency

The following tables summarize key quantitative data for various GLP-1 receptor agonists, providing a comparative overview of their binding affinities and functional potencies.

| Agonist | Receptor | Assay Type | Parameter | Value | Reference |

| Semaglutide | Human GLP-1R | cAMP Assay (CHO cells, 0% SA) | EC50 | 2.2 pM | [2] |

| Semaglutide | Human GLP-1R | Binding Affinity (Calculated) | Kd | 3.4 x 10⁻⁶ M | [3][4][5] |

| Semaglutide Analogue | Human GLP-1R | Binding Affinity (Calculated) | Kd | 3.0 x 10⁻⁸ M | [3][4][5] |

| Liraglutide | Human GLP-1R | cAMP Assay (CHO cells, 0% SA) | EC50 | 1.2 pM | [6] |

| Liraglutide | Rat GLP-1R (INS-1 cells) | Radioligand Binding | Kd | 128.8 ± 30.4 nM | [7] |

| Exenatide | Human GLP-1R | cAMP Assay (CHO cells, 0% SA) | EC50 | 1.8 pM | [2] |

| Exendin-4 | Human GLP-1R | Radioligand Binding (isolated NTD) | Kd | 6 nM | [8] |

| Lixisenatide | Human GLP-1R | Receptor Binding | IC50 | 1.4 nM | [9] |

| Retatrutide | Human GLP-1R | Functional Assay | EC50 | 0.775 nM | [10] |

| Tirzepatide | Human GLP-1R | cAMP Assay | EC50 | 3.1 nM | [11] |

| Tirzepatide | Human GLP-1R | β-Arr2 Recruitment (BRET) | EC50 | 3.2 nM | [11] |

| Compound 1 | Human GLP-1R | cAMP Assay (BHK cells) | EC50 | 1.4 µM | [12] |

| Compound 2 | Human GLP-1R | cAMP Assay | EC50 | 101 ± 21 nM | [12] |

SA: Serum Albumin; CHO: Chinese Hamster Ovary; BHK: Baby Hamster Kidney; NTD: N-terminal Domain; BRET: Bioluminescence Resonance Energy Transfer.

In Silico Modeling Workflow

The computational workflow for modeling GLP-1R agonist binding typically involves several key stages, from initial model generation to simulation and analysis.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.

References

- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. preprints.org [preprints.org]

- 6. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 12. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has emerged as a pivotal target for the treatment of type 2 diabetes and obesity.[1][2] Activation of the GLP-1R by its endogenous ligand, GLP-1, or synthetic agonists, triggers a cascade of intracellular signaling events that lead to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[1][2] Consequently, the development of potent and selective GLP-1R agonists is a major focus of modern drug discovery.

This document provides a comprehensive overview and detailed protocols for a suite of in vitro assays essential for the characterization of GLP-1R agonist activity. These assays are designed to assess various aspects of agonist function, from direct receptor binding and primary signaling pathway activation to downstream cellular responses and receptor regulation.

GLP-1 Receptor Signaling Pathways

The primary signaling pathway activated by the GLP-1R is the Gαs-adenylyl cyclase (AC) axis.[1][3] Agonist binding to the GLP-1R induces a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates AC to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream physiological effects of GLP-1R activation.[1][3]

Beyond the canonical Gs pathway, GLP-1R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and induce receptor internalization, a process mediated by β-arrestins.[4][5] These additional pathways can contribute to the overall pharmacological profile of an agonist.

Key In Vitro Assays for GLP-1R Agonist Characterization

A panel of in vitro assays is recommended for a thorough characterization of GLP-1R agonists. These assays provide quantitative data on agonist potency, efficacy, and binding affinity.

| Assay Type | Principle | Key Parameters |

| cAMP Accumulation Assay | Measures the increase in intracellular cAMP upon receptor activation. | EC50, Emax |

| Reporter Gene Assay | Quantifies the activation of a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). | EC50, Emax |

| Receptor Binding Assay | Determines the affinity of the agonist for the GLP-1R by competing with a labeled ligand. | Ki, IC50 |

| ERK1/2 Phosphorylation Assay | Measures the phosphorylation of ERK1/2 as a downstream signaling event. | EC50, Emax |

| Receptor Internalization Assay | Quantifies the agonist-induced translocation of the receptor from the cell surface to the interior. | EC50, Emax |

Experimental Protocols

cAMP Accumulation Assay

This assay directly quantifies the production of the second messenger cAMP following GLP-1R activation and is a primary functional assay for determining agonist potency and efficacy.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

-

Test and reference GLP-1R agonists.

-

White, opaque 384-well microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.

-

Assay Initiation:

-

Carefully remove the culture medium from the wells.

-

Add 5 µL of assay buffer containing a PDE inhibitor to each well.

-

Add 5 µL of the prepared agonist dilutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection:

-

Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene, such as luciferase, which is functionally linked to a cAMP response element (CRE).

References

- 1. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. agilent.com [agilent.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Optical tools for visualizing and controlling human GLP-1 receptor activation with high spatiotemporal resolution | eLife [elifesciences.org]

Application Notes and Protocols for the Characterization of GLP-1 Receptor Agonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction